molecular formula C11H15NO2 B074424 Butyl 3-aminobenzoate CAS No. 26218-03-1

Butyl 3-aminobenzoate

Cat. No. B074424
CAS RN: 26218-03-1
M. Wt: 193.24 g/mol
InChI Key: FOFJXIVZCGTINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of butyl 3-aminobenzoate involves palladium-catalyzed reactions and can serve as an intermediate in the production of target molecules such as PROTACs. For instance, a study detailed the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, showcasing a step in the synthesis route where palladium catalyzed Suzuki reactions played a crucial role, achieving a yield of 96.7% under optimal conditions (Zhang et al., 2022).

Molecular Structure Analysis

Research on compounds closely related to butyl 3-aminobenzoate, such as 3,4-Di-t-butylbenzoic acid, has demonstrated the importance of X-ray diffraction in determining molecular structures. For example, 3,4-Di-t-butylbenzoic acid was analyzed using X-ray diffraction, revealing a triclinic crystal structure, which helps in understanding the spatial arrangement of atoms within similar compounds (Hambley, Sternhell, & Tansey, 1990).

Chemical Reactions and Properties

Studies have also explored the chemical reactions and properties of related compounds, such as the synthesis of butyl p-hydroxybenzoate using aminosulfonic acid as a catalyst. This process demonstrates the reactivity and potential chemical transformations of butyl 3-aminobenzoate under various conditions, yielding insights into its functional group reactivity and potential for further chemical modification (Jian, 2004).

Physical Properties Analysis

Although the specific physical properties of butyl 3-aminobenzoate were not directly mentioned in the available research, studies on similar compounds provide a proxy for understanding. The physical characteristics such as melting points, solubility, and crystalline structure can be inferred from related benzene derivatives, which often share similar physicochemical traits.

Chemical Properties Analysis

The chemical properties of butyl 3-aminobenzoate, such as acidity, basicity, and reactivity towards various chemical reagents, can be deduced from studies on analogous compounds. For instance, the synthesis and analysis of butyl p-hydroxybenzoate offer insights into the esterification reactions and potential chemical stability of butyl 3-aminobenzoate in different environments (Du-lin, 2007).

Scientific Research Applications

  • Topical Anesthetic : Butyl 3-aminobenzoate is a topical anesthetic used for surface anesthesia and in painful injections, as in the case with erythromycin ethyl succinate. It has a structural similarity to benzocaine (Ketel & Bruynzeel, 1991)(Ketel & Bruynzeel, 1991).

  • Long-Acting Treatment for Chronic Pain : It has been formulated to provide long-acting treatment for chronic pain. In a study, the suspension containing poly(ethylene glycol) and polysorbate 80 was found to yellow under ambient conditions due to the oxidative degradation of poly(ethylene glycol) (Ginsburg et al., 2000)(Ginsburg et al., 2000).

  • Cascade Engineered Synthesis of Butamben : A new multifunctional heterogeneous catalyst was synthesized for the direct synthesis of n-butyl-p-aminobenzoate by hydrogenation and esterification (Wagh & Yadav, 2020)(Wagh & Yadav, 2020).

  • Inhibition of Sensory Neuronal TRPs : Butamben is known to inhibit TRPA1 and TRPV4 transient receptor potential channels in sensory neurons, contributing to its analgesic mechanisms (Bang et al., 2012)(Bang et al., 2012).

  • Effects on L-Type Barium Currents in PC12 Cells : It inhibits total and L-type barium currents in PC12 cells, which might be involved in its analgesic action (Rampaart et al., 2008)(Rampaart et al., 2008).

  • Reproductive System Effects in Mice : Butyl paraben, a derivative, adversely affects the male mouse reproductive system, impacting spermatogenesis (Oishi, 2002)(Oishi, 2002).

  • Functionalized Conducting Copolymers : In material science, butyl 3-aminobenzoate has been used in the copolymerization of aniline, which improves the properties of polyaniline (Moghadam et al., 2010)(Moghadam et al., 2010).

  • Inhibition of A-Type K+ Channels : Butamben inhibits A-type K+ currents in dorsal root ganglion neurons, contributing to its use in chronic pain treatment (Winkelman et al., 2005)(Winkelman et al., 2005).

Safety And Hazards

Butyl 3-aminobenzoate should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Butyl 3-aminobenzoate has potential applications in the field of local anesthetics . It is also used in the synthesis of other compounds, indicating its potential for further chemical research .

properties

IUPAC Name

butyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJXIVZCGTINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579460
Record name Butyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 3-aminobenzoate

CAS RN

26218-03-1
Record name Butyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 3-aminobenzoate
Reactant of Route 2
Reactant of Route 2
Butyl 3-aminobenzoate
Reactant of Route 3
Reactant of Route 3
Butyl 3-aminobenzoate
Reactant of Route 4
Reactant of Route 4
Butyl 3-aminobenzoate
Reactant of Route 5
Reactant of Route 5
Butyl 3-aminobenzoate
Reactant of Route 6
Reactant of Route 6
Butyl 3-aminobenzoate

Citations

For This Compound
39
Citations
PN Moghadam, EN Zare, H Amiri… - Composite …, 2012 - Taylor & Francis
… Poly (aniline-co-butyl 3-aminobenzoate) (ANI-co-BAB) and poly (aniline-co-ethyl 3-… The different molar ratio of aniline to butyl 3-aminobenzoate and ethyl 3-aminobenzoate are used in …
Number of citations: 12 www.tandfonline.com
MR Gizdavic‐Nikolaidis, ZD Zujovic… - Journal of Polymer …, 2010 - Wiley Online Library
… In a previously reported study, the copolymerization of ABA, ethyl 3-amino benzoate, and butyl 3-aminobenzoate (obtained from 3ABA by direct esterification) with aniline was carried …
Number of citations: 31 onlinelibrary.wiley.com
PN Moghadam, J Khalafy… - Polymers for Advanced …, 2010 - Wiley Online Library
… In this work, firstly ethyl 3-aminobenzoate and butyl 3-aminobenzoate were synthesized … acid, ethyl 3-aminobenzoate, and butyl 3-aminobenzoate with aniline was carried out by …
Number of citations: 18 onlinelibrary.wiley.com
N Bayrak, M Yıldız, H Yıldırım, E Mataracı-Kara… - Research on Chemical …, 2021 - Springer
… By using the dimethylhydroquinone (1, 0.276 g, 2.00 mmol) and tert-butyl 3-aminobenzoate (0.773 g, 4.00 mmol) to the general procedure for the target analog as a dark red solid using …
Number of citations: 11 link.springer.com
F Wångsell, P Nordeman, J Sävmarker… - Bioorganic & medicinal …, 2011 - Elsevier
… Next, 1 was attached to tert-butyl-3-aminobenzoate by … coupling with tert-butyl-3-aminobenzoate gave the racemic … was reacted with tert-butyl-3-aminobenzoate to give the alkene …
Number of citations: 20 www.sciencedirect.com
AN Gheymasi, Y Rajabi, EN Zare - Optical Materials, 2020 - Elsevier
In the current research, poly (aniline-co-pyrrole)@ZnO (PANCP@ZnO) nanocomposite was fabricated via the solvent casting technique. Subsequently, nanofluid based on PANCP @ …
Number of citations: 26 www.sciencedirect.com
S Dosa, M Stirnberg, V Lülsdorff, D Häußler… - Bioorganic & medicinal …, 2012 - Elsevier
… Coupling of the Cbz-protected amino acids J with tert-butyl 4-aminobenzoate or tert-butyl 3-aminobenzoate and deprotection afforded intermediates K. The required aniline derivatives …
Number of citations: 29 www.sciencedirect.com
M Baghayeri, EN Zare, M Namadchian - Sensors and Actuators B …, 2013 - Elsevier
In this study, we investigate the direct electron-transfer reactivity of immobilized hemoglobin (Hb) on a biocompatible poly(styrene-alternative-maleic acid) (PSMAC) copolymer/multi-…
Number of citations: 69 www.sciencedirect.com
MK Krapf, J Gallus, M Wiese - Journal of medicinal chemistry, 2017 - ACS Publications
… Hence, a tert-butyl 3-aminobenzoate residue at position 4 was combined with a 4-pyridyl residue at R 1 (39). The obtained IC 50 of 299 nM is negligibly lower than the value found for …
Number of citations: 46 pubs.acs.org
CJ NOLAN, BAJ EVANS, HJ SMITH… - Pharmacy and …, 1997 - Wiley Online Library
A series of 21 substituted 3‐phenylmethylene pyrrolidine‐2, 5‐diones were synthesized and tested as inhibitors of type 2 5α‐reductase from human genital skin fibroblasts. The most …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.